molecular formula [C6F13SO2N(C2H5)CH2CH2O]2P(=O)OH<br>C20H19F26N2O8PS2 B13415044 1-Hexanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- CAS No. 67939-92-8

1-Hexanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-

Cat. No.: B13415044
CAS No.: 67939-92-8
M. Wt: 1004.4 g/mol
InChI Key: UKMBKFIROBWXCF-UHFFFAOYSA-N
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Description

1-Hexanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-) is a complex chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to degradation, and hydrophobicity. This particular compound is characterized by its sulfonamide group, phosphinicobis(oxy-2,1-ethanediyl) linkage, and multiple fluorine atoms, which contribute to its distinct chemical behavior and applications.

Preparation Methods

The synthesis of 1-Hexanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-) involves several steps, including the introduction of the sulfonamide group, the formation of the phosphinicobis(oxy-2,1-ethanediyl) linkage, and the incorporation of the fluorine atoms. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1-Hexanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Hexanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems or as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.

Mechanism of Action

The mechanism of action of 1-Hexanesulfonamide, N,N’-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,

Properties

CAS No.

67939-92-8

Molecular Formula

[C6F13SO2N(C2H5)CH2CH2O]2P(=O)OH
C20H19F26N2O8PS2

Molecular Weight

1004.4 g/mol

IUPAC Name

bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl] hydrogen phosphate

InChI

InChI=1S/C20H19F26N2O8PS2/c1-3-47(58(51,52)19(43,44)15(33,34)11(25,26)9(21,22)13(29,30)17(37,38)39)5-7-55-57(49,50)56-8-6-48(4-2)59(53,54)20(45,46)16(35,36)12(27,28)10(23,24)14(31,32)18(40,41)42/h3-8H2,1-2H3,(H,49,50)

InChI Key

UKMBKFIROBWXCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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